5-(4-iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole
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Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Scientific Research Applications
Synthesis and Antioxidant Activities
- Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole moieties were synthesized, showing significant in vivo analgesic and in vitro antioxidant properties. This indicates the potential for developing new therapeutic agents based on these structures (Karrouchi et al., 2016).
Applications in Color Photography
- A novel 5,5 fused ring system incorporating a pyrazole moiety was developed for use as a magenta dye-forming coupler in color photographic applications, showcasing the versatility of these compounds in material science (Shimada et al., 2006).
Biomedical Research
- Research into the synthesis of alkylderivatives of triazole-thiol derivatives featuring a pyrazole group aimed to determine their biological potential. These compounds showed promise in interacting with various biological processes, underscoring their potential in drug development (Hotsulia & Kulish, 2020).
Antiviral Applications
- Benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated significant anti-influenza A virus (H5N1) activity, highlighting the potential for developing new antiviral drugs (Hebishy et al., 2020).
Antimicrobial Properties
- Fused heterocyclic 1,2,4-triazoles were synthesized and evaluated for their antimicrobial activity, providing new insights into developing antimicrobial agents (Prakash et al., 2011).
Coordination Compounds
- 1,2,4-Triazole derivatives act as ligands to transition metals, showcasing their ability to form complex coordination compounds with potential applications in catalysis and materials science (Haasnoot, 2000).
properties
IUPAC Name |
5-(4-iodopyrazol-1-yl)-1-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN5/c1-11-6(8-4-10-11)12-3-5(7)2-9-12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYYGJVHJBWNCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)N2C=C(C=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole |
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